molecular formula C14H17NO3 B5190436 3-(4-butoxyphenyl)-2,5-pyrrolidinedione

3-(4-butoxyphenyl)-2,5-pyrrolidinedione

Cat. No.: B5190436
M. Wt: 247.29 g/mol
InChI Key: WMWKWPDLVAONJS-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-2,5-pyrrolidinedione is a pyrrolidinedione derivative characterized by a 2,5-dioxopyrrolidine core substituted with a 4-butoxyphenyl group at the 3-position. Pyrrolidinediones are heterocyclic compounds with diverse biological activities, including anticonvulsant, antiviral, and anticancer properties .

Properties

IUPAC Name

3-(4-butoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-3-8-18-11-6-4-10(5-7-11)12-9-13(16)15-14(12)17/h4-7,12H,2-3,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWKWPDLVAONJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-butoxyphenyl)-2,5-pyrrolidinedione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a butoxyphenyl group. Its molecular formula is C13H15NO2, and it features a carbonyl group that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Research suggests that it could modulate protein kinase activities, which are crucial for cell proliferation and survival.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and K-562 (leukemia) cell lines, demonstrating promising results in inhibiting cell growth.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity, showing effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits by modulating oxidative stress pathways.

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsResultsReference
AnticancerMCF-7Inhibition of cell proliferation
K-562Cytotoxic effects observed
AntimicrobialStaphylococcus aureusSignificant inhibition of growth
NeuroprotectiveNeuronal cellsReduced oxidative stress markers

Detailed Findings

  • Anticancer Studies : In vitro studies conducted on human cancer cell lines revealed that this compound exhibits significant cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further molecular docking studies indicated that the compound binds effectively to CDK2/E and Abl kinases, suggesting a targeted approach in cancer therapy .
  • Antimicrobial Activity : The antimicrobial efficacy was evaluated using standard disc diffusion methods against various bacterial strains. The results indicated that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .
  • Neuroprotective Effects : A study focused on the neuroprotective properties highlighted the ability of this compound to reduce neuronal cell death induced by oxidative stress. This was measured through assays assessing cell viability and levels of reactive oxygen species (ROS), indicating its potential role in neurodegenerative disease management .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidinedione Derivatives

The following table summarizes structural analogs, their substituents, molecular weights, and reported activities:

Compound Substituents Molecular Weight Key Activities/Properties Reference
3-(4-Butoxyphenyl)-2,5-pyrrolidinedione 4-Butoxyphenyl at position 3; bis(2-chloroethyl)amino group (specific isomer) 387.30 g/mol Structural features suggest potential alkylating properties; no direct bioactivity reported.
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-2,5-pyrrolidinedione Thiazolidinone and 4-chlorobenzylidene groups Not provided Antiproliferative activity against Dami and HL-60 leukemia cells (IC₅₀ ~10 µM); low acute toxicity in mice.
Pyrazolopyrimidinone-linked 2,5-pyrrolidinedione Pyrazolopyrimidinone and carboxylic acid substituents Not provided High binding affinity to SARS-CoV-2 Mpro (ΔG = -8.9 kcal/mol); comparable to nirmatrelvir.
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)-2,5-pyrrolidinedione 4-Methoxyphenyl and triazolylsulfanyl groups Not provided Synthesized via conjugate addition; no bioactivity reported.
3-(4-Chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione 4-Chlorobenzyl and 4-methoxyphenyl groups Not provided Structural analog; potential anticonvulsant activity inferred from heterocyclic motifs.

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The thiazolidinone-containing derivative () exhibits selective anticancer activity due to its ability to inhibit leukemia cell proliferation. Its 4-chlorobenzylidene group likely enhances electrophilicity, promoting interactions with cellular targets . In contrast, the pyrazolopyrimidinone-linked derivative () targets viral proteases, with its extended conjugated system enabling π-π stacking and hydrogen bonding with Mpro . The absence of electron-withdrawing groups in this compound may limit its bioactivity compared to these analogs.

Synthetic Accessibility :

  • Derivatives with triazolylsulfanyl groups () are synthesized via Michael addition, achieving yields of 60–80% .
  • The 4-butoxyphenyl derivative may require specialized routes, such as N-substituted maleimide reactions or coumarin rearrangements, as described in .

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